2-((6-Chlorohexyl)oxy)ethan-1-ol

PROTAC linker length optimization HaloTag degradation efficiency GFP-HaloTag7 flow cytometry assay

2-((6-Chlorohexyl)oxy)ethan-1-ol (CAS 856372-61-7) is a heterobifunctional glycol ether that serves as the minimal functional unit for chloroalkane-based HaloTag technology and PROTAC linker construction. The compound combines a terminal primary alcohol for downstream conjugation with a terminal primary chloroalkane that reacts covalently and irreversibly with the HaloTag dehalogenase active site.

Molecular Formula C8H17ClO2
Molecular Weight 180.67 g/mol
Cat. No. B8089459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-Chlorohexyl)oxy)ethan-1-ol
Molecular FormulaC8H17ClO2
Molecular Weight180.67 g/mol
Structural Identifiers
SMILESC(CCCCl)CCOCCO
InChIInChI=1S/C8H17ClO2/c9-5-3-1-2-4-7-11-8-6-10/h10H,1-8H2
InChIKeyOXJBIKIMPIFIMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((6-Chlorohexyl)oxy)ethan-1-ol: The Foundation Chloroalkane Anchor for HaloPROTAC Linkers and Targeted Protein Degraders


2-((6-Chlorohexyl)oxy)ethan-1-ol (CAS 856372-61-7) is a heterobifunctional glycol ether that serves as the minimal functional unit for chloroalkane-based HaloTag technology and PROTAC linker construction [1]. The compound combines a terminal primary alcohol for downstream conjugation with a terminal primary chloroalkane that reacts covalently and irreversibly with the HaloTag dehalogenase active site [2]. With a molecular weight of 180.67 g/mol and a predicted logP of 1.79, this C6-chlorohexyl spacer provides the optimal balance of hydrophobicity, reactivity, and synthetic versatility required for modular linker assembly in chemical biology applications [1].

HaloPROTAC linker assembly: C6-chlorohexyl spacer for optimal-length heterobifunctional linkers
HaloTag covalent probe synthesis: Irreversible HaloTag dehalogenase engagement handle
Controlled polymerization workflows: Shelf-stable chloroalkane anchor for step-growth AB monomer synthesis

Why Generic Glycol Ethers or Shorter Chloroalkanes Cannot Replace 2-((6-Chlorohexyl)oxy)ethan-1-ol in HaloTag and PROTAC Applications


Interchanging 2-((6-chlorohexyl)oxy)ethan-1-ol with non-halogenated glycol ethers (e.g., 2-(hexyloxy)ethanol) eliminates the covalent HaloTag-reactive chloroalkane handle, rendering the tool compound inert for target engagement [1]. Shortening the alkyl spacer to a C4-chlorobutyl moiety drastically reduces HaloPROTAC degradation efficiency, as demonstrated by the <20% degradation achieved by HaloPROTAC 1 versus nearly 70% for the C6-chlorohexyl-containing HaloPROTAC 2 [2]. Substituting chlorine with bromine introduces thermal instability: bromohexyl monomers spontaneously polymerize at room temperature, whereas the chlorohexyl analog remains stable up to 40°C, directly impacting storage, handling, and synthetic reproducibility [3].

Target
2-((6-Chlorohexyl)oxy)ethan-1-ol
Covalent HaloTag-reactive chloroalkane handle
Substitute
2-(Hexyloxy)ethanol
No halogen; HaloTag reactivity absent
Target
C6-chlorohexyl spacer
Reported 3.5-fold higher degradation efficiency
Substitute
C4-chlorobutyl spacer
Short linker; degradation efficiency may shift
Target
6-Chlorohexyl monomer
Reported stability up to 40°C
Substitute
6-Bromohexyl monomer
Room-temperature polymerization risk

Quantitative Differentiation of 2-((6-Chlorohexyl)oxy)ethan-1-ol: Head-to-Head and Cross-Study Evidence Against Closest Analogs


HaloPROTAC Degradation Efficiency: C6-Chlorohexyl Linker vs. C4-Chlorobutyl Linker in HEK 293 Cells

The C6-chlorohexyl moiety of 2-((6-chlorohexyl)oxy)ethan-1-ol forms the reactive terminus of HaloPROTAC 2 (VH032-PEG5-C6-Cl). In a direct head-to-head comparison, 24-hour treatment of HEK 293 cells stably expressing GFP-HaloTag7 with HaloPROTAC 2 at 2.5 µM resulted in nearly 70% degradation of the fusion protein, whereas HaloPROTAC 1, containing a shorter C4-chlorobutyl linker, achieved less than 20% degradation under identical conditions [1]. This 3.5-fold improvement in degradation efficiency is attributed to the optimal C6 spacer length enabling proper ternary complex formation between the E3 ligase, target protein, and HaloTag enzyme [1].

Degradation Efficiency
Head-to-head
≥3.5-fold higher degradation C6-chlorohexyl vs. C4-chlorobutyl linker HaloPROTAC 2 vs. HaloPROTAC 1 at 2.5 µM in HEK 293 cells
Supports C6 spacer for HaloPROTAC ternary complex formation
GFP-HaloTag7 flow cytometry endpoint; 24 h treatment
PROTAC linker length optimization HaloTag degradation efficiency GFP-HaloTag7 flow cytometry assay

Thermal Stability: 6-Chlorohexyl Monomer vs. 6-Bromohexyl Monomer in Ionic Liquid Polymerization

In a comparative study of AB step-growth polymerization of 1-(ω-haloalkyl)-1H-imidazole monomers, the 6-chlorohexyl-containing monomer (1-(6-chlorohexyl)-1H-imidazole) remained stable up to 40°C, whereas the 6-bromohexyl analog (1-(6-bromohexyl)-1H-imidazole) spontaneously polymerized at room temperature [1]. DSC measurements confirmed a broad exothermal peak above 40°C for the chlorine-containing monomer, attributable to controlled polymerization onset, while the bromine analog exhibited uncontrolled room-temperature reactivity [1]. This demonstrates a fundamental reactivity differential between chlorohexyl and bromohexyl electrophiles.

Thermal Stability
Class-level
Stable up to 40°C (chlorohexyl monomer) vs. Spontaneously polymerizes at room temperature (bromohexyl monomer)
Chlorohexyl handle supports ambient synthetic workflows
DSC analysis; melt polymerization conditions
halogenated monomer stability step-growth polymerization DSC thermal analysis

LogP Comparison with Non-Chlorinated Analog: Preserved Hydrophilicity Despite Chlorine Substitution

Experimental and predicted logP values for 2-((6-chlorohexyl)oxy)ethan-1-ol (LogP = 1.79) and its non-chlorinated structural analog 2-(hexyloxy)ethanol (LogP = 1.86) are essentially equivalent [1]. The presence of the terminal chlorine atom in the target compound does not significantly increase lipophilicity (ΔLogP = −0.07), indicating that chlorine substitution at the ω-position of the hexyl chain does not alter the overall hydrophobicity profile of the glycol ether scaffold [1].

Lipophilicity (LogP)
Cross-study
ΔLogP = −0.07 Target: 1.79 vs. 2-(Hexyloxy)ethanol: 1.86
Chlorine substitution does not alter hydrophobicity profile
Predicted vs. experimental LogP at 25°C
lipophilicity LogP partition coefficient

Density Comparison with Non-Chlorinated Analog: Enhanced Physical Separation and Formulation Compatibility

The predicted density of 2-((6-chlorohexyl)oxy)ethan-1-ol (1.027 g/cm³ at 20°C) is approximately 15.6% higher than the experimentally determined density of its non-chlorinated analog 2-(hexyloxy)ethanol (0.888 g/mL at 20°C) [1]. This density increase, attributable to the greater atomic mass of chlorine versus hydrogen, provides practical advantages in liquid-liquid extraction and phase separation during synthetic workup [1].

Density
Cross-study
+15.6% higher density Target: ~1.027 g/cm³ vs. 2-(Hexyloxy)ethanol: 0.888 g/mL
May improve phase separation during aqueous workup
Predicted density vs. experimental literature value; 20°C
density phase separation formulation

Polar Surface Area and Hydrogen Bond Profile: Equivalent PSA, Added Synthetic Versatility

Both 2-((6-chlorohexyl)oxy)ethan-1-ol and its non-chlorinated analog 2-(hexyloxy)ethanol share the same polar surface area (PSA) of 29.46 Ų [1]. This identical PSA, which governs passive membrane permeability potential, confirms that chlorine substitution does not alter the polar atom count or hydrogen bond donor/acceptor profile. However, the terminal C-Cl bond in the target compound provides a nucleophilic substitution handle (SN2-reactive) that is entirely absent in the non-halogenated analog, enabling downstream amination, thioether formation, and azide displacement chemistry critical for modular PROTAC assembly [2].

PSA & Reactivity
Supporting
Identical PSA: 29.46 Ų Target adds covalent chloroalkane handle without PSA penalty
Supports cell-permeable PROTAC design with retained permeability potential
TPSA calculation; SN2 reactivity context
polar surface area membrane permeability synthetic handle

Procurement-Driven Application Scenarios for 2-((6-Chlorohexyl)oxy)ethan-1-ol in Targeted Protein Degradation and Chemical Biology


Synthesis of Optimal-Length HaloPROTAC Linkers Achieving ≥70% GFP-HaloTag7 Degradation at 2.5 µM

Researchers constructing HaloPROTACs for target validation should source 2-((6-chlorohexyl)oxy)ethan-1-ol as the foundational C6-chlorohexyl building block to assemble VHL- or CRBN-recruiting degraders with the empirically validated 21-atom linker length. The C6 spacer enables nearly 70% degradation of GFP-HaloTag7 fusion proteins at 2.5 µM in HEK 293 cells, a 3.5-fold improvement over C4-chlorobutyl-containing HaloPROTAC 1 [1]. This compound serves as the alcohol-terminated precursor for elongation with PEG units (PEG2, PEG3, PEG4, PEG5) to generate heterobifunctional linkers (e.g., HO-PEG2-C6-Cl, HO-PEG3-C6-Cl) used directly in HaloPROTAC library synthesis [1].

Stable Chloroalkane Precursor for Room-Temperature PROTAC Linker Assembly Workflows

For laboratories synthesizing PROTAC linker intermediates under ambient conditions, 2-((6-chlorohexyl)oxy)ethan-1-ol offers a decisive thermal stability advantage over bromohexyl analogs. DSC data confirm that chlorohexyl-containing monomers remain stable up to 40°C, whereas the corresponding bromohexyl monomers spontaneously polymerize at room temperature (20–25°C) [2]. This stability margin eliminates the need for cold-chain storage (−20°C) and enables reliable, reproducible multi-step synthesis of NH2-PEGn-C6-Cl and COOH-PEGn-C6-Cl linker series without premature polymerization or batch failure [2].

Covalent HaloTag Ligand Synthesis for Cellular Target Engagement and Imaging Assays

2-((6-Chlorohexyl)oxy)ethan-1-ol serves as the key intermediate for synthesizing chloroalkane-tagged fluorescent dyes (e.g., SiR-Halo, JF646-Halo) and affinity probes used in cellular target engagement assays. The terminal chlorine reacts irreversibly with the HaloTag dehalogenase active site (D106 nucleophile) with rapid kinetics under physiological conditions, forming a covalent thioether bond [3]. Unlike non-halogenated glycol ethers, which lack the HaloTag-reactive moiety entirely, the chlorohexyl-functionalized probes enable wash-free, covalent protein labeling in live cells for pulse-chase experiments and CAPA (Chloroalkane Penetration Assay) cytosolic delivery quantification [3].

Modular PROTAC Library Construction Exploiting Equivalent PSA for Cell Permeability

Medicinal chemists designing cell-permeable PROTAC libraries benefit from the fact that 2-((6-chlorohexyl)oxy)ethan-1-ol and its non-chlorinated parent glycol ether share an identical PSA of 29.46 Ų [4]. The chlorohexyl moiety adds covalent HaloTag reactivity without increasing polar surface area, preserving passive membrane permeability potential. This allows systematic variation of PEG spacer length (PEG1 to PEG5) downstream of the chlorohexyl anchor while maintaining predictable permeability characteristics, a critical consideration in PROTAC design where excessive PSA (>140 Ų) often limits oral bioavailability and cellular uptake [4].

Application
Selection Property
Validation Focus
HaloPROTAC linker assembly
C6-chlorohexyl spacer length
HaloTag fusion protein degradation endpoint
Covalent HaloTag probe synthesis
Terminal chloroalkane reactivity
Wash-free live-cell labeling and target engagement assays
Step-growth polymerization
Chlorohexyl monomer thermal stability
Controlled polymerization onset and batch reproducibility
Cell-permeable PROTAC design
Equivalent PSA to non-halogenated glycol ether
Passive permeability potential in linker libraries

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((6-Chlorohexyl)oxy)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.